molecular formula C10H15NO2 B8728858 1-Amino-3-(4-methoxyphenyl)propan-2-ol

1-Amino-3-(4-methoxyphenyl)propan-2-ol

Cat. No.: B8728858
M. Wt: 181.23 g/mol
InChI Key: OFATYHOQDLSNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(4-methoxyphenyl)propan-2-ol is a β-amino alcohol derivative featuring a 4-methoxyphenyl group at the third carbon and an amino group at the first carbon of the propan-2-ol backbone. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 195.26 g/mol . The methoxy group enhances lipophilicity, while the amino and hydroxyl groups enable hydrogen bonding, influencing solubility and receptor binding.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-amino-3-(4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5,9,12H,6-7,11H2,1H3

InChI Key

OFATYHOQDLSNRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the aromatic ring, fluorination, and modifications to the amino or hydroxyl groups. These changes impact physicochemical properties such as logP, solubility, and molecular weight, which are critical for pharmacokinetics.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Predicted logP Key Features
1-Amino-3-(4-methoxyphenyl)propan-2-ol 4-methoxy, primary amino, propan-2-ol 195.26 ~1.2 Baseline for comparison
1-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propan-2-ol hydrochloride Trifluoromethyl, HCl salt 271.67 ~2.5 Enhanced lipophilicity due to -CF₃
1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol Methylamino group 195.26 ~1.5 Increased basicity vs. primary amine
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride 2,4-difluoro, HCl salt 223.65 ~2.1 Improved bioavailability via fluorination
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol tert-butyl-phenoxy 223.31 ~3.0 Bulky substituent; lab scaffold
1-(4-Methoxyphenyl)propan-2-ol Lacks amino group 166.22 ~0.8 Reduced hydrogen bonding capacity

Pharmacological Activity

  • Adrenolytic Activity: The analog 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol demonstrated adrenolytic activity, suggesting that the 4-methoxyphenyl derivative may share similar receptor interactions .
  • Fluorinated Analogs: Trifluoro- and difluoro-substituted derivatives (e.g., 1-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propan-2-ol hydrochloride) likely exhibit enhanced metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity and lipophilicity .
  • Methylamino Substitution: Replacing the primary amino group with a methylamino group (as in 1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol) may alter receptor binding kinetics due to steric and electronic effects .

Key Research Findings

Receptor Binding: The 4-methoxyphenyl group is critical for adrenergic receptor interaction, as seen in analogs with indole or phenoxyethylamine substituents .

Solubility Challenges: Hydrochloride salts (e.g., 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride) improve aqueous solubility, aiding formulation .

Metabolic Stability : Fluorinated analogs resist oxidative metabolism, making them candidates for CNS-targeting drugs .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the target amine. Key parameters include:

  • Catalyst : Raney nickel or palladium-on-carbon (Pd/C) are preferred due to their high activity and selectivity.

  • Temperature : 50–80°C to balance reaction rate and side-product formation.

  • Pressure : 3–5 bar H₂ pressure ensures sufficient hydrogen availability.

  • Solvent : Methanol or ethanol, which solubilize both the ketone and ammonia.

A representative reaction equation is:
4-Methoxyphenylacetone+NH3+H2Raney NiThis compound\text{4-Methoxyphenylacetone} + \text{NH}_3 + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{this compound}

Yield and Purity Optimization

Industrial-scale implementations report yields of 70–85% with purity >98% after recrystallization from isopropyl alcohol. Critical factors affecting yield include:

  • Ammonia stoichiometry : A 2:1 molar ratio of NH₃ to ketone minimizes unreacted starting material.

  • Catalyst regeneration : Reuse of Raney nickel after washing with dilute acetic acid maintains activity over multiple batches.

Reductive Amination of 3-(4-Methoxyphenyl)Propane-1,2-Dione

Reductive amination offers an alternative pathway, particularly for laboratories lacking high-pressure hydrogenation equipment. This method employs sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents.

Stepwise Procedure

  • Imine Formation : 3-(4-Methoxyphenyl)propane-1,2-dione is reacted with ammonium acetate in methanol at 25°C for 12 hours.

  • Reduction : NaBH₃CN is added incrementally at 0–5°C to prevent over-reduction.

Comparative Efficiency

ParameterHydrogenationReductive Amination
Yield70–85%60–75%
Reaction Time6–8 hours24–36 hours
Catalyst CostHighModerate
ScalabilityIndustrialLaboratory

Reductive amination is less favored for large-scale production due to longer reaction times and lower yields.

Epoxide Ring-Opening with Ammonia

A patent-derived method involves the synthesis of 1,2-epoxy-3-(4-methoxyphenyl)propane followed by ammonia-mediated ring opening.

Synthesis of Epoxide Intermediate

The epoxide is prepared by treating 3-(4-methoxyphenyl)allyl alcohol with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

Ammonolysis Reaction

The epoxide is reacted with aqueous ammonia (28–30%) at 50°C for 48 hours, yielding the amino alcohol after neutralization and extraction.

1,2-Epoxy-3-(4-methoxyphenyl)propane+NH3This compound\text{1,2-Epoxy-3-(4-methoxyphenyl)propane} + \text{NH}_3 \rightarrow \text{this compound}

Challenges and Solutions

  • Side reactions : Epoxide polymerization is mitigated by maintaining low temperatures (<10°C) during ammonia addition.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes oligomeric byproducts.

Biocatalytic Synthesis Using Transaminases

Emerging methodologies exploit engineered transaminases for enantioselective synthesis, achieving >99% enantiomeric excess (ee).

Enzyme Selection and Optimization

  • Enzyme : ω-Transaminase from Arthrobacter citreus exhibits high activity toward 4-methoxyphenylacetone.

  • Co-substrate : L-alanine serves as the amino donor, generating pyruvate as a byproduct.

Process Parameters

FactorOptimal Value
pH7.5–8.0
Temperature30–37°C
Reaction Time72 hours

This method is environmentally benign but currently limited by enzyme cost and scalability.

Comparative Analysis of Synthetic Routes

Economic and Environmental Impact

MethodCost ($/kg)E-Factor*
Catalytic Hydrogenation120–1508.2
Reductive Amination180–20012.5
Epoxide Ammonolysis90–1106.8
Biocatalytic300–3504.1

*E-Factor = mass of waste / mass of product

Industrial Adoption Trends

  • Pharmaceutical sector : Prefers catalytic hydrogenation for its balance of cost and yield.

  • Fine chemicals : Biocatalytic methods gain traction despite higher costs due to regulatory pressures for green chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.